3,4-Di-O-galloylquinic acid is a naturally occurring compound belonging to the family of galloylquinic acids, which are derivatives of quinic acid and gallic acid. This compound is notable for its potential health benefits, particularly in the context of antioxidant and antimicrobial activities. It has been isolated from various plant sources, including Byrsonima fagifolia and other species known for their medicinal properties.
The primary sources of 3,4-Di-O-galloylquinic acid include:
3,4-Di-O-galloylquinic acid can be classified as:
The synthesis of 3,4-Di-O-galloylquinic acid typically involves esterification reactions. A common method includes:
The synthesis process generally includes:
The molecular structure of 3,4-Di-O-galloylquinic acid consists of:
3,4-Di-O-galloylquinic acid can participate in several chemical reactions:
The reactivity of 3,4-Di-O-galloylquinic acid is influenced by its multiple hydroxyl groups, which can engage in hydrogen bonding and other interactions that affect its stability and reactivity in biological systems.
The mechanism by which 3,4-Di-O-galloylquinic acid exerts its biological effects may involve:
Studies have demonstrated that compounds like 3,4-Di-O-galloylquinic acid show significant inhibitory effects against various pathogens, suggesting a potential role in therapeutic applications .
3,4-Di-O-galloylquinic acid has several potential applications in scientific research:
3,4-di-O-galloylquinic acid (3,4-diGQA) belongs to the hydrolysable tannin subclass of galloylquinic acids, biosynthesized through sequential esterification of quinic acid with galloyl units. The core pathway initiates in the plant shikimate pathway, where chorismic acid serves as the precursor for both quinic acid and gallic acid synthesis. Quinic acid formation proceeds via dehydrogenation and cyclization reactions, while gallic acid derives from the dehydrogenation of 3-dehydroshikimate. The critical esterification steps involve galloyl transferases, which catalyze the attachment of galloyl moieties from β-glucogallin (1-O-galloyl-β-D-glucose) to specific hydroxyl groups of quinic acid. This process exhibits regiospecificity, with 3,4-diGQA formation likely preceding further galloylation to produce tri- and tetra-galloyl esters observed in related species [4] [6].
The spatial organization of this biosynthesis occurs primarily in chloroplasts (for early shikimate pathway steps) and the cytoplasm (for esterification). Metabolomic studies suggest feedback mechanisms where accumulated galloylquinic acids may regulate precursor flux. The structural complexity arises not only from the number of galloyl groups but also from potential meta-depside formation (galloyl groups esterified to other galloyl units), though 3,4-diGQA retains the simpler mono-galloyl ester structure at positions 3 and 4 of the quinic acid core [4] [5].
3,4-diGQA occurs as a significant phytochemical constituent across several medicinally important plant families, with its highest abundance and ecological significance documented in Fabaceae and Malpighiaceae:
Table 1: Distribution of 3,4-di-O-Galloylquinic Acid and Key Congeners in Medicinal Plants
Plant Species | Family | Plant Part | Major Galloylquinic Acids Identified | Relative Abundance/Notes |
---|---|---|---|---|
Copaifera langsdorffii | Fabaceae | Leaves | 3,4-diGQA, 3,5-diGQA, 3,4,5-triGQA, Methylated galloylquinic derivatives | >50% of phenolic content in extracts; Major metabolites |
Byrsonima fagifolia | Malpighiaceae | Leaves | 3,4-diGQA, 3,5-diGQA, 3,4,5-triGQA, 1,3,4,5-tetraGQA | Dominant compound class (20x > quercetin derivs) |
Guiera senegalensis | Combretaceae | Leaves | 3,4,5-triGQA ethyl ester | Major bioactive component |
Quercus stenophylla | Fagaceae | Leaves | Multiple positional isomers (Di-, Tri-GQA) | Early source for structural characterization |
The significant investment in synthesizing 3,4-diGQA and related gallotannins by Copaifera and Byrsonima species is driven by potent ecological selective pressures:
Table 2: Documented Biological Activities of 3,4-di-O-Galloylquinic Acid and Related Galloylquinic Acids
Activity | Model System/Organism | Key Findings/Mechanism (Related Compounds) | Significance |
---|---|---|---|
Antioxidant | In vitro (DPPH assay); MDCKI cells | ROS scavenging; Protection against oxalate-induced oxidative stress (TGAME/3,4,5-triGQA methyl ester) | Mitigates crystal adhesion in nephrolithiasis; General cellular protection |
Antifungal | Cryptococcus neoformans, C. gattii | Potent growth inhibition (MIC 1-16 μg/mL for Byrsonima extract rich in di/triGQA); Superior to gallic acid | Explains traditional use; Ecological defense against pathogens |
Anti-urolithic | MDCKI cells; Drosophila Malpighian tubules | ↓ COM crystal binding to renal cells; ↓ Annexin A1 membrane expression; ↓ CaOx crystal size/growth (TGAME) | Prevents early steps in kidney stone formation; Targeting crystal retention |
Gastroprotective | Ethanol-HCl induced ulcer model in mice | ↓ Ulcer index; Cytoprotective effect (C. langsdorffii extract & isolated methylated derivatives) | Correlates with ethnomedicinal use for gastric ailments |
Enzyme Inhibition | In vitro enzymatic assays | Inhibition of α-glucosidase, α-amylase; DNA polymerase; Viral reverse transcriptases (Tri/tetraGQAs) | Potential for diabetes management; Antiviral activity; Broader pharmacological utility |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1